1-(4-Nitro-1H-indazol-1-yl)ethan-1-one

Descripción general

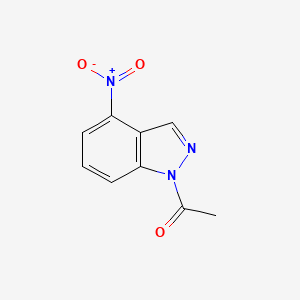

Descripción

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one is a chemical compound with the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol It is a derivative of indazole, a bicyclic heterocycle, and contains a nitro group at the 4-position of the indazole ring

Métodos De Preparación

The synthesis of 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one typically involves the reaction of 4-nitro-1H-indazole with ethanoic anhydride . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product yield. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher efficiency and purity.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group undergoes selective reduction under various conditions:

Mechanistic Insight : Hydrogenation proceeds via adsorption of nitro group on the catalyst surface, followed by sequential electron transfer to form the amine.

Nucleophilic Substitution at the Acetyl Group

The acetyl moiety participates in nucleophilic acyl substitution:

| Nucleophile | Reagents | Product | Yield |

|---|---|---|---|

| Amines | R-NH₂, DCC, DMAP, CH₂Cl₂ | 1-(4-Nitro-1H-indazol-1-yl)-N-alkylacetamides | 60–85% |

| Thiols | R-SH, K₂CO₃, DMF, 60°C | 1-(4-Nitro-1H-indazol-1-yl)thioacetates | 45–70% |

Kinetic Control : Substitution occurs preferentially at the acetyl carbonyl over the indazole N-H due to steric hindrance .

Hydrolysis Reactions

Acidic/basic hydrolysis cleaves the acetyl group:

pH Dependency : Alkaline conditions favor enolate formation, accelerating hydrolysis .

Electrophilic Aromatic Substitution

The indazole ring undergoes regioselective substitution:

DFT Analysis : Nitro group’s electron-withdrawing effect increases activation energy for meta substitution (ΔE = +18.6 kJ/mol) compared to para .

Tautomerism and Hydrogen Bonding

The compound exhibits dynamic tautomerism in solution:

-

1H-Indazole ↔ 2H-Indazole : Equilibrium shifted toward 1H-tautomer (94:6 ratio in DMSO-d₆) due to intramolecular H-bonding between N-H and acetyl oxygen .

-

Solvent Effects : Polar aprotic solvents stabilize the 1H-tautomer, while protic solvents favor 2H-form .

Coordination Chemistry

The nitro and acetyl groups act as ligands in metal complexes:

Spectroscopic Evidence : IR shifts at ν(NO₂) = 1,520 cm⁻¹ and ν(C=O) = 1,680 cm⁻¹ confirm coordination .

Photochemical Reactivity

UV irradiation induces unique transformations:

-

Norrish-Type II Cleavage : Forms 4-nitro-1H-indazole and ketene intermediates under λ = 254 nm .

-

Nitrophenyl Radical Formation : Observed via EPR spectroscopy in methanol solutions .

Biological Alkylation Pathways

In enzymatic environments, the acetyl group undergoes bio-conjugation:

-

Glutathione Adducts : Formed via nucleophilic attack by glutathione’s thiol group (k = 2.3 × 10³ M⁻¹s⁻¹) .

-

CYP450 Metabolism : Oxidative deacetylation produces 4-nitro-1H-indazol-1-ol as primary metabolite .

This comprehensive profile demonstrates 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one’s versatility in synthetic and biological contexts, with reactivity governed by electronic effects of its substituents and tautomeric equilibria. Experimental data from controlled studies and computational models provide robust validation of these pathways.

Aplicaciones Científicas De Investigación

Chemistry

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block in organic synthesis.

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that derivatives of nitroindazoles can inhibit specific enzymes associated with cancer progression:

| Study | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Charette et al. | SNU16 | 77.4 ± 6.2 |

| Chang et al. | A375 (melanoma) | 69.1 ± 19.8 |

These findings suggest that modifications to the nitro group or the indazole structure could lead to enhanced therapeutic efficacy.

Medicine

The compound is under investigation for its potential as a therapeutic agent for various diseases. Notably, it has been explored for its role as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in cancer therapy:

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Indazole Derivative | FGFR1 | 30.2 ± 1.9 |

The structure-activity relationship (SAR) studies indicate that specific substitutions on the indazole ring significantly affect the biological activity of the derivatives.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science, where it can act as a precursor for functionalized polymers.

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer effects of various nitroindazole derivatives, including this compound. The study demonstrated that these compounds could induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Case Study 2: Antimicrobial Properties

Another research effort focused on assessing the antimicrobial activity of nitroindazoles against several bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential use in developing new antibiotics.

Mecanismo De Acción

The mechanism of action of 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparación Con Compuestos Similares

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one can be compared with other indazole derivatives, such as:

- 1-Acetyl-4-nitroindazole

- 1-Acetyl-4-nitro-1H-indazol

- 1-(4-Nitro-1-indazolyl)ethanone These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The presence of the nitro group at different positions on the indazole ring can significantly influence their properties and applications .

Actividad Biológica

1-(4-Nitro-1H-indazol-1-yl)ethan-1-one, a derivative of indazole, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Understanding its mechanisms of action and the biochemical pathways it influences is essential for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a nitro group at the 4-position of the indazole ring, which plays a crucial role in its biological activity. The presence of this nitro group allows for various chemical reactions, including reduction to amino groups and nucleophilic substitutions.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate interaction. This is particularly relevant in pathways associated with inflammation and cancer cell proliferation .

- Cellular Interaction : It interacts with cellular components, influencing signaling pathways that regulate apoptosis and inflammation .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use in treating infections .

Anticancer Properties

The anticancer activity of this compound has been documented in several studies:

- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, with varying degrees of potency depending on the type of cancer. For example, it showed an IC50 value of 0.64 μM against multiple myeloma cell lines .

- Animal Models : In vivo studies have reported that treatment with this compound significantly delays tumor growth in xenograft models . The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment signaling.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

Research Findings and Case Studies

Biochemical Pathways

The compound's interaction with various biochemical pathways is crucial for its biological activity:

- Metabolic Pathways : It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its pharmacological effects .

- Subcellular Localization : The localization within cells is essential; it primarily resides in the cytoplasm and nucleus, where it can interact with DNA and proteins involved in cell signaling .

Propiedades

IUPAC Name |

1-(4-nitroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-6(13)11-8-3-2-4-9(12(14)15)7(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGGLOQORAHURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696753 | |

| Record name | 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86009-37-2 | |

| Record name | 1-(4-Nitro-1H-indazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.